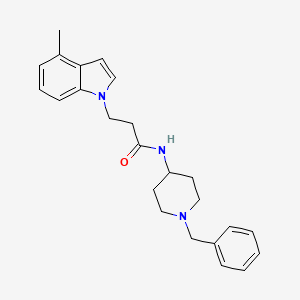
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide, also known as BMIPP, is a chemical compound that has been widely used in scientific research for its potential applications in the field of medicine. BMIPP is a member of the family of piperidine derivatives and has been synthesized using various methods.
Wirkmechanismus
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein complex that is involved in the regulation of immune responses and cell survival. By inhibiting the activity of COX-2 and NF-κB, N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can reduce inflammation, promote cell death in cancer cells, and protect neurons from damage.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in inflammation and pain. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can also reduce the expression of genes involved in the regulation of immune responses and cell survival. In addition, N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can induce cell death in cancer cells and protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has several advantages for use in lab experiments. It has been shown to be effective in reducing inflammation, promoting cell death in cancer cells, and protecting neurons from damage. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has also been used as a diagnostic tool for detecting myocardial ischemia. However, there are also limitations to the use of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide in lab experiments. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several possible future directions for research on N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide. One area of research could focus on the development of new imaging agents for detecting myocardial ischemia. Another area of research could focus on the use of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies could also investigate the mechanisms of action of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide and its effects on different cell types and experimental conditions.
Synthesemethoden
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can be synthesized using various methods, including the reaction of 4-methyl-1H-indole with benzylpiperidine in the presence of acetic anhydride and sodium acetate. The reaction yields a white crystalline product that can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methyl-1H-indole with benzylamine in the presence of acetic anhydride and sodium acetate, and the reaction of 4-methyl-1H-indole with 1-benzylpiperazine in the presence of acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been used in scientific research for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has also been used as a diagnostic tool for detecting myocardial ischemia, which is a condition characterized by reduced blood flow to the heart muscle. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been labeled with radioactive isotopes to create imaging agents that can be used to visualize the heart muscle and identify areas of reduced blood flow.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(4-methylindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-19-6-5-9-23-22(19)12-16-27(23)17-13-24(28)25-21-10-14-26(15-11-21)18-20-7-3-2-4-8-20/h2-9,12,16,21H,10-11,13-15,17-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNZNQUQKQIRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate](/img/structure/B5379994.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5380030.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380032.png)
![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)

![4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
![7-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5380094.png)